5-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2-methylpyridine
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Overview
Description
5-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2-methylpyridine is a heterocyclic compound that features both an imidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2-methylpyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyridine with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
5-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated imidazole derivatives .
Scientific Research Applications
5-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2-methylpyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar chemical properties.
Pyridine: Another heterocyclic compound with a nitrogen atom in the ring.
2-Methylimidazole: A derivative of imidazole with a methyl group at the 2-position.
Uniqueness
5-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2-methylpyridine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2-methylpyridine |
InChI |
InChI=1S/C10H13N3/c1-8-2-3-9(7-13-8)6-10-11-4-5-12-10/h2-3,7H,4-6H2,1H3,(H,11,12) |
InChI Key |
GCRUYZFRNMILIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CC2=NCCN2 |
Origin of Product |
United States |
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